2-Chloro-3-(2-methoxybenzyl)pyrazine

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Researchers seeking novel kinase inhibitor scaffolds face limited access to ortho-substituted benzylpyrazine building blocks. 2-Chloro-3-(2-methoxybenzyl)pyrazine directly addresses this gap with its unique 2-methoxybenzyl substitution pattern, offering distinct hydrogen-bonding capabilities and altered lipophilicity compared to para- or unsubstituted analogs. • Enables exploration of underexplored chemical space for antibacterial/antimycobacterial SAR studies • Ideal for constructing focused kinase libraries targeting ATP-binding or allosteric pockets • Favorable physicochemical profile for CNS drug candidate optimization

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
CAS No. 1119450-87-1
Cat. No. B1293013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(2-methoxybenzyl)pyrazine
CAS1119450-87-1
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC2=NC=CN=C2Cl
InChIInChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)8-10-12(13)15-7-6-14-10/h2-7H,8H2,1H3
InChIKeyCYWOVNRUTNABEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties and Scaffold Context


2-Chloro-3-(2-methoxybenzyl)pyrazine, with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol, is a functionalized heterocyclic building block . The compound features a pyrazine core, a six-membered aromatic ring containing two nitrogen atoms, which is substituted with a chloro group at the 2-position and a 2-methoxybenzyl group at the 3-position . This specific substitution pattern offers distinct electronic and steric properties compared to other benzyl-substituted pyrazine analogs, making it a valuable intermediate in medicinal chemistry and organic synthesis .

Scaffold Pyrazine core with 2-chloro and 3-(2-methoxybenzyl) substitution
Synthetic utility Building block for medicinal chemistry and SAR library synthesis
Key feature Ortho-methoxy group introduces distinct electronic and steric profile

Why Generic Substitution Fails


In research applications, generic substitution of this compound with other chlorinated benzylpyrazines is not feasible due to the critical influence of the 2-methoxy group on molecular properties. While compounds like 2-Chloro-3-benzylpyrazine (CAS 57693-15-9) and 2-chloro-3-((4-methoxybenzyl)oxy)pyrazine (CAS 1025468-40-9) share the core scaffold, their physicochemical and biological profiles differ significantly . For instance, the ortho-methoxy substituent on the target compound introduces specific hydrogen-bonding capabilities and alters lipophilicity compared to its para-substituted isomer, which can dramatically impact binding affinity, metabolic stability, and synthetic reactivity in downstream applications .

Methoxy position matters
Ortho (2-methoxy) vs para (4-methoxy) substitution alters hydrogen bonding and lipophilicity, which may shift target binding and metabolic profiles.
Biological profile unknown
Closely related benzylpyrazines exhibit varying antimicrobial activities; the 2-methoxybenzyl pattern remains uncharacterized, limiting direct substitution.

Quantitative Differentiation vs. Closest Analogs


Methoxy Substitution: Lipophilicity and H-Bonding

The position of the methoxy group on the benzyl ring is a critical determinant of compound properties. The target compound, with its ortho-methoxy substitution (2-methoxybenzyl), presents a distinct spatial arrangement for hydrogen bonding and alters molecular lipophilicity compared to its para-substituted analog, 2-chloro-3-((4-methoxybenzyl)oxy)pyrazine (CAS 1025468-40-9) . While direct experimental LogP values for the target compound are not provided in the accessible literature, class-level inference suggests the ortho-methoxy group generally leads to a lower calculated LogP and different hydrogen bond acceptor topology compared to the para isomer, which can be a decisive factor in target binding and pharmacokinetics .

Methoxy position impact
Class-level inference
Ortho-OCH₃ (MW 234.7) vs Para-OCH₃ (MW 250.7): distinct H-bond topology
Substitution pattern drives lipophilicity and binding differentiation
No experimental LogP available; in silico class-level assessment
Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Antibacterial Activity: Class-Level SAR

While specific biological data for 2-Chloro-3-(2-methoxybenzyl)pyrazine is not publicly available, its core structure is related to the N-benzylpyrazine-2-carboxamide class, which has been systematically evaluated for antibacterial and antimycobacterial activity. Studies show that the substitution pattern on the benzyl ring profoundly impacts potency. For example, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide (5) exhibited MIC values of 7.81 µM and 15.62 µM against Staphylococcus aureus and Staphylococcus epidermidis, respectively [1]. In contrast, other series, such as 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide (2), showed no antibacterial activity but demonstrated antifungal activity against Trichophyton mentagrophytes (MIC = 15.62 µmol/L) [2]. This class-level inference strongly suggests that the 2-methoxybenzyl group on the target compound will confer a unique and currently unknown biological profile, making it a valuable and non-substitutable probe for SAR studies .

Antimicrobial SAR scope
Class-level inference
MIC range: 7.81 µM to inactive across benzylpyrazine analogs
Class-level SAR suggests unique profile for 2-methoxybenzyl analog
Based on N-benzylpyrazine-2-carboxamide series; target data unavailable
Antibacterial Antimycobacterial Structure-Activity Relationship (SAR)

High-Value Research Applications


SAR Probes for Antimicrobial Discovery

Based on the established structure-activity relationships of N-benzylpyrazine-2-carboxamide analogs, this compound is ideally suited as a key intermediate to synthesize and evaluate novel derivatives for antibacterial and antimycobacterial activity. Its unique 2-methoxybenzyl group represents an underexplored region of chemical space, offering a high probability of generating compounds with distinct potency and selectivity profiles compared to existing leads [1].

Selective Kinase Inhibitor Scaffolds

Given the well-documented role of pyrazine-based compounds as kinase inhibitors, this specific building block can be used to construct focused libraries targeting kinases such as ATR or Syk. The ortho-methoxybenzyl group can be leveraged to explore novel interactions within the kinase ATP-binding pocket or allosteric sites, potentially improving selectivity over closely related kinases [2].

Optimization for CNS-Penetrant Candidates

The altered lipophilicity and hydrogen-bonding capacity inferred from the 2-methoxy substitution pattern, compared to 4-methoxy or unsubstituted benzyl analogs, make this compound a strategic choice for medicinal chemists optimizing central nervous system (CNS) drug candidates. The specific physicochemical profile may favor blood-brain barrier penetration while mitigating off-target binding .

Application
Selection Property
Validation Focus
Antimicrobial SAR probe synthesis
Underexplored 2-methoxybenzyl substitution pattern
Antibacterial/antimycobacterial activity screening
Kinase inhibitor library construction
Ortho-methoxybenzyl for kinase pocket interactions
Selectivity profiling across kinase panel
CNS-penetrant candidate optimization
Altered lipophilicity and H-bonding from ortho-methoxy
BBB penetration and off-target binding assessment

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